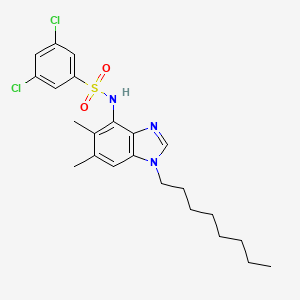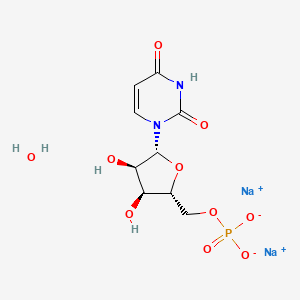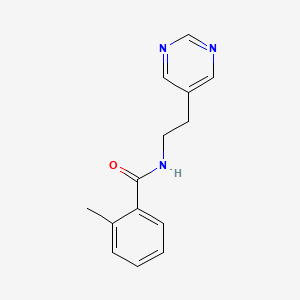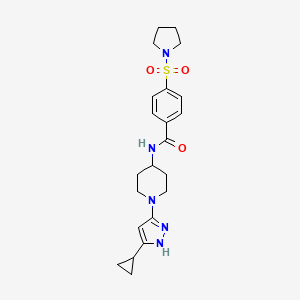![molecular formula C17H12ClF3N2O3S B2959234 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide CAS No. 850932-27-3](/img/structure/B2959234.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide” is a small molecule with the chemical formula C9H9ClF3N5 . It is an experimental compound and is not currently associated with any specific indication or application .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a trifluoromethyl group . The average molecular weight is 279.649, and the monoisotopic molecular weight is 279.049857635 .Scientific Research Applications
Synthesis and Antiplasmodial Properties
A study by Mphahlele, Mmonwa, and Choong (2017) focused on the synthesis and evaluation of novel acetamide derivatives for potential in vitro antiplasmodial properties against the Plasmodium falciparum strain. Through a series of chemical reactions, compounds exhibiting low toxicity and promising biological activity were identified, highlighting the chemical's potential in developing antimalarial treatments M. Mphahlele, M. M. Mmonwa, Y. Choong, 2017.
Anti-inflammatory Drug Design
Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, and Khanum (2020) synthesized a new indole acetamide derivative and evaluated its anti-inflammatory activity through in silico modeling. Their work provides insights into the structural basis for the compound's activity and its potential as a lead compound in designing new anti-inflammatory drugs F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020.
Antioxidant Activity
Gopi and Dhanaraju (2020) investigated the synthesis and antioxidant properties of various N-(substituted phenyl)-acetamide derivatives. Their findings suggest that these compounds exhibit considerable antioxidant activity, indicating their potential use in developing antioxidant therapies C. Gopi, M. Dhanaraju, 2020.
Comparative Metabolism Studies
Coleman, Linderman, Hodgson, and Rose (2000) conducted a study on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides valuable insights into the metabolic pathways and potential toxicological profiles of chloroacetamide-based compounds S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000.
Anticonvulsant Evaluation
Nath, Shaharyar, Pathania, Grover, Debnath, and Akhtar (2021) explored the anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. Their study indicates the potential of these derivatives in treating convulsions, offering a path towards new anticonvulsant agents R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3S/c18-12-6-5-10(17(19,20)21)7-14(12)23-16(24)9-27(25,26)15-8-22-13-4-2-1-3-11(13)15/h1-8,22H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSHYBFCJDOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)
![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)


![Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate](/img/structure/B2959161.png)

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)
![N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide](/img/structure/B2959166.png)


![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)